1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone
Description
1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a thiophen-3-yl group and acetylated at the 1-position. This scaffold combines electron-rich thiophene with the conformational flexibility of piperidine, making it a candidate for diverse applications, including medicinal chemistry and materials science. The thiophene moiety contributes to π-electron delocalization, while the acetyl group enhances reactivity for further derivatization. Structural studies of related compounds (e.g., 1-(Thiophen-3-yl)ethanone) reveal coplanarity between the thiophene ring and acetyl group, along with flip-type disorder in the solid state . These features influence intermolecular interactions, such as C–H···π bonds and S···O contacts, which are critical for crystal packing .
Properties
IUPAC Name |
1-(4-thiophen-3-ylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-9(13)12-5-2-10(3-6-12)11-4-7-14-8-11/h4,7-8,10H,2-3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNSEYJWMUGSSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone typically involves the reaction of thiophene derivatives with piperidine derivatives under specific conditions. One common method involves the use of thiophene-3-ethanol as a starting material, which is then reacted with piperidine in the presence of a suitable catalyst and solvent. The reaction conditions often include controlled temperatures and pH levels to ensure high yield and purity .
Industrial Production Methods
Industrial production of 1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone may involve similar synthetic routes but on a larger scale. The optimization of reaction conditions, such as the molar ratios of reactants, temperature, and reaction time, is crucial to achieve high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield thiophene sulfoxides or sulfones, while reduction can produce the corresponding alcohol.
Scientific Research Applications
1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with various biological targets, potentially inhibiting or modulating their activity. The thiophene group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Heterocycles
- 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (e.g., compounds 22–28 in ): Key Difference: Replacement of thiophen-3-yl with a tetrazole ring. However, reduced aromaticity compared to thiophene may decrease π-π stacking interactions. Synthesis: Prepared via sequential reactions involving aryl anilines, sodium azide, and chloroacetyl chloride, followed by piperidine substitution (yields: 70–90%) .
- 2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone (): Key Difference: Substitution with a nitroaryl group instead of thiophene. Impact: The electron-withdrawing nitro group stabilizes the amide bond but reduces nucleophilicity. Dynamic stereochemistry observed via variable-temperature NMR shows isomerization with an energy barrier of ~67 kJ·mol⁻¹, a property absent in the thiophene analogue .
Thiophene Positional Isomers
- 1-(4-(Thiophen-2-yl)piperidin-1-yl)ethanone (): Key Difference: Thiophene substitution at the 2-position instead of 3-position. Impact: Altered electronic distribution; 2-thiophene derivatives exhibit distinct dipole moments and steric profiles, affecting binding to biological targets (e.g., serotonin receptors) .
- 1-(Thiophen-3-yl)ethanone (): Key Difference: Lack of piperidine ring. Impact: Simpler structure with reduced conformational flexibility. Crystallographic studies show flip-type disorder and C–H···π interactions, features likely conserved in the piperidine-containing analogue .
Pharmacologically Active Analogues
- 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone (): Key Difference: Difluorobenzoyl substitution. Impact: Fluorine atoms enhance metabolic stability and lipophilicity, making this compound a potent antiproliferative agent and 5-HT2 antagonist .
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
Biological Activity
1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound comprises a thiophene ring and a piperidine moiety linked through an ethanone group, which enhances its biological activity. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of 1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the piperidine ring facilitates binding through hydrogen bonds and hydrophobic interactions, essential for modulating the activity of these targets.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit enzyme inhibition properties. For instance, studies have shown that derivatives of piperidine can act as inhibitors for specific enzymes, potentially affecting metabolic pathways . The exact enzymes targeted by 1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone remain to be fully elucidated but are crucial for understanding its pharmacological effects.
Receptor Binding
The compound may also bind to neurotransmitter receptors, influencing neurotransmission and signaling pathways. This interaction could lead to therapeutic effects in conditions such as anxiety or depression, where modulation of neurotransmitter systems is beneficial.
Antimicrobial Activity
A study evaluating similar piperidine derivatives demonstrated promising antimicrobial properties. The tested compounds exhibited significant antibacterial and antifungal activities against various strains, suggesting that 1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone may possess similar effects .
| Compound | Bacterial Strains Tested | Antimicrobial Activity |
|---|---|---|
| L1 | E. coli, S. aureus | Significant |
| L2 | P. aeruginosa | Moderate |
| L3 | C. albicans | High |
Case Studies
Case Study 1: Antioxidant Properties
In vitro studies have indicated that derivatives similar to 1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone exhibit antioxidant activity through DPPH radical scavenging assays. This suggests potential applications in oxidative stress-related conditions .
Case Study 2: Antiobesity Activity
Another study highlighted the antiobesity potential of piperidine derivatives by demonstrating their ability to inhibit pancreatic lipase in vitro. This action could lead to weight management therapies, positioning 1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone as a candidate for further development in obesity treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
